Sodium hydrogen cyanamide
Description
Contextualization within Cyanamide (B42294) Chemistry
Sodium hydrogen cyanamide (NaHNCN), also known as monosodium cyanamide, is the sodium salt derivative of cyanamide (H₂NCN). Cyanamide chemistry is a significant branch of organic chemistry, centered around a molecule that possesses a unique and reactive nitrogen-carbon-nitrogen (NCN) framework. nih.gov The cyanamide molecule (CH₂N₂) is characterized by a nitrile group attached to an amino group, a structure that imparts a dual reactivity; it can act as both a nucleophile, via its sp³-hybridized amino nitrogen, and an electrophile at the nitrile unit. nih.govwikipedia.org This bifunctionality allows cyanamide and its derivatives to participate in a wide array of chemical transformations, including additions, cyclizations, and substitutions, making them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and various heterocyclic compounds. nih.govchemicalbook.com
Within this family, this compound exists as a metal salt. Its formation from the neutralization of the weakly acidic cyanamide highlights the parent compound's ability to donate a proton from its amino group. This positions it alongside other metal cyanamides, such as calcium cyanamide (CaCN₂), which was historically significant as a fertilizer. nih.govwikipedia.org The reactivity of this compound mirrors that of its parent compound but is often enhanced due to the anionic nature of the [HNCN]⁻ ion, making it a potent nucleophile. fiveable.me It serves as a versatile building block for introducing nitrogen-containing functionalities into organic molecules and is a key starting material for producing other cyanamide derivatives and more complex chemical structures. For example, it can be used to synthesize disubstituted cyanamides and is a precursor in the production of sodium dicyanamide. wikipedia.orgcardiff.ac.uk
The chemistry of cyanamides is further enriched by tautomerism. Cyanamide itself exists in two tautomeric forms: the dominant N≡C–NH₂ (cyanamide) form and the HN=C=NH (carbodiimide) form. wikipedia.org This property extends to its derivatives and influences their reaction pathways. This compound is primarily utilized in its salt form but serves as a precursor or reagent in reactions where the fundamental reactivity of the cyanamide moiety is exploited for constructing complex molecular architectures. google.com
Historical Development of this compound Research
The study of cyanamide and its salts dates back to the late 19th century, driven by early interests in nitrogen-based chemistry for industrial and agricultural applications. nih.gov One of the earliest documented methods for preparing this compound was reported by E. Drechsel in 1875, who synthesized the compound by reacting cyanamide with sodium methylate or sodium ethylate in alcohol solutions. google.comrsc.org While effective at a laboratory scale, this method and others using alcoholates or anhydrous sodium hydroxide (B78521) in aliphatic alcohols were expensive and not suitable for large-scale industrial production. google.com
The pursuit of more economical and scalable synthesis routes became a focus of research. A significant advancement was the development of processes using the direct reaction of cyanamide with an aqueous solution of sodium hydroxide. google.com However, this approach presented its own challenges, as aqueous solutions of this compound are unstable and prone to decomposition at room temperature, forming byproducts like urea (B33335), dicyandiamide, ammonia (B1221849), and sodium carbonate. google.com This instability necessitated careful control of reaction conditions, such as maintaining temperatures below 25°C, and gentle concentration methods to isolate the water-soluble product. google.com
A major breakthrough in the industrial production of this compound was the invention of a process to create a stable, solid, and free-flowing powder. google.com This method involves reacting aqueous cyanamide with sodium hydroxide solution and then immediately feeding the resulting solution or suspension into a spray or atomization dryer. google.com This technique efficiently removes water, yielding a product with high purity (82-94%) and enhanced storage stability, thus overcoming the limitations of previous methods and making this compound readily available for various applications. google.com
With its increased availability, the role of this compound in synthetic chemistry expanded. It has been established as a versatile reagent for chemical synthesis and as an activator for oxidative bleaching processes. google.com Research has demonstrated its utility as a starting material for creating stable suspensions for easier handling and metering in industrial settings. google.com Furthermore, it has been employed in more specialized research, such as in the study of cyanonitrene generation, which was investigated in 1982. acs.org It also serves as a reactant in the synthesis of other important compounds, such as sodium cyanamide (Na₂CN₂). researchgate.net This historical progression from early laboratory synthesis to robust industrial manufacturing has solidified this compound's position as a valuable compound in advanced chemical research.
Structure
2D Structure
Properties
CAS No. |
19981-17-0 |
|---|---|
Molecular Formula |
CH2N2Na |
Molecular Weight |
65.030 g/mol |
InChI |
InChI=1S/CH2N2.Na/c2-1-3;/h2H2; |
InChI Key |
JWEKFMCYIRVOQZ-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)N.[Na] |
Related CAS |
20611-81-8 17292-62-5 |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Techniques
Traditional Synthetic Approaches
Early synthesis methods for sodium hydrogen cyanamide (B42294) were characterized by their reliance on anhydrous reagents and solvents, which, while yielding a high-purity product, proved to be cumbersome and expensive for large-scale production. google.com
One of the foundational methods for preparing sodium hydrogen cyanamide involves the reaction of cyanamide with sodium alkoxides, such as sodium methylate (sodium methoxide) or sodium ethylate (sodium ethoxide), in an alcoholic solvent. google.comgoogle.com This approach, dating back to the work of E. Drechsel in 1875, is a classic acid-base reaction where the weakly acidic cyanamide is deprotonated by the strong base, the alkoxide.
The general reaction is as follows: H₂NCN + NaOR → NaHCN₂ + ROH (where R is an alkyl group, e.g., methyl or ethyl)
A critical requirement for this process is the use of alcohols that are as anhydrous as possible. google.com The presence of water can lead to side reactions and reduce the yield and purity of the final product. While effective for producing high-purity this compound, the necessity of using solid cyanamide and sodium alcoholates, coupled with the requirement for anhydrous solvents, makes this process relatively complex and costly, rendering it unsuitable for industrial-scale manufacturing. google.com
As an alternative to sodium alkoxides, a method utilizing anhydrous sodium hydroxide (B78521) as the base was developed. google.com In this process, cyanamide is reacted with anhydrous sodium hydroxide in a solvent system consisting of aliphatic alcohols with three to six carbon atoms (e.g., propanol, butanol). google.com
Similar to the alkoxide method, this synthesis route demands starting materials and solvents that are essentially free of water to achieve a high-purity product. google.com The operational complexities and costs associated with maintaining anhydrous conditions meant that this method, like the alcoholate-based synthesis, was not economically viable for large-scale industrial application. google.com
| Feature | Alkoxide-Mediated Synthesis | Anhydrous Hydroxide Synthesis |
|---|---|---|
| Base | Sodium methylate or sodium ethylate | Anhydrous sodium hydroxide |
| Solvent | Anhydrous alcohols (e.g., methanol (B129727), ethanol) | Anhydrous aliphatic alcohols (C3-C6) |
| Key Condition | Strictly anhydrous | Strictly anhydrous |
| Product Purity | High | High |
| Industrial Scalability | Low (due to cost and complexity) | Low (due to cost and complexity) |
Modern Industrial Preparation Techniques
To overcome the limitations of traditional methods, modern industrial processes were developed to be more cost-effective and suitable for large-scale production. These techniques moved away from anhydrous organic solvents to aqueous systems.
The cornerstone of modern industrial production is the reaction of cyanamide with sodium hydroxide in an aqueous solution. google.comgoogle.com This process is significantly more economical as it utilizes readily available and less expensive starting materials: a 50% aqueous solution of cyanamide and a 50% aqueous solution of sodium hydroxide. google.com
The reaction is a direct neutralization: H₂NCN (aq) + NaOH (aq) → NaHCN₂ (aq) + H₂O (l)
This method circumvents the need for expensive and difficult-to-handle anhydrous solvents and reagents. google.com The resulting product is an aqueous solution or suspension of this compound, with solids content typically ranging from 20% to 70% by weight, which is then subjected to a rapid drying process. google.com
A significant innovation in the industrial production of solid this compound is the use of rapid dehydration techniques immediately following the aqueous-phase synthesis. google.com The aqueous solution or suspension of the product is fed directly into a spray drier or an atomization drier. google.com
In this process, the liquid feed is atomized into fine droplets inside a chamber where it comes into contact with a hot heating gas. google.com The high surface area of the droplets allows for very rapid evaporation of water, yielding a fine, free-flowing, and stable powder. google.com This one-step drying operation is continuous and can be scaled for large industrial outputs.
Key process parameters are carefully controlled to ensure the product is dried quickly without significant thermal decomposition. google.com The use of spray drying overcomes previous challenges in isolating a solid, stable product from an aqueous reaction, producing this compound with a purity of 82-94% and a residual moisture content of 1-3%. google.com
| Parameter | Value Range | Notes |
|---|---|---|
| Inlet Temperature (Heating Gas) | 110°C to 200°C | The temperature of the hot gas entering the dryer. google.com |
| Outlet Temperature (Heating Gas) | 40°C to 120°C | The temperature of the gas exiting the dryer after evaporation. google.com |
| Heating Gas | Air, Nitrogen, or CO₂-free Air | Use of CO₂-free air or nitrogen prevents formation of sodium carbonate impurity. google.com |
| Feed Solids Content | 20% to 70% by weight | The concentration of NaHCN₂ in the aqueous solution fed to the dryer. google.com |
| Final Product Purity | ~82% to 94% | The purity of the resulting solid powder. google.com |
| Final Product Moisture | ~1% to 3% | The residual water content in the final powder. google.com |
Purification Strategies for this compound
The purification of this compound is a critical step in its production to ensure a high-purity product suitable for its intended applications. Common impurities may include unreacted starting materials, byproducts of the synthesis, and degradation products. Several purification techniques can be employed, with the choice depending on the scale of production and the desired purity level.
One method for obtaining solid this compound from an aqueous solution is through the use of a spray drier or atomization drier. google.com This technique involves rapidly drying a solution or suspension by spraying it into a hot gas, resulting in a fine, dry powder. google.com This method is particularly suitable for industrial-scale production. google.com
Recrystallization is a widely used technique for purifying solid compounds. mt.com The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures. mt.com For inorganic salts that are highly soluble in water, a mixture of water and a less polar solvent, such as ethanol or methanol, can be an effective recrystallization solvent system. reddit.com The addition of the organic solvent reduces the solubility of the inorganic salt, facilitating its crystallization upon cooling. reddit.com The selection of an appropriate solvent system is crucial for successful recrystallization and is often determined empirically. rochester.edureddit.com
The table below outlines the key steps and considerations for the recrystallization of an inorganic salt like this compound.
| Step | Description | Key Considerations |
|---|---|---|
| Solvent Selection | Choosing a solvent or solvent system in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. mt.com | The solvent should not react with the compound. Impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures. mt.com For inorganic salts, water-alcohol mixtures are often effective. reddit.com |
| Dissolution | Dissolving the impure solid in a minimum amount of the hot solvent to create a saturated solution. | Using an excess of solvent will reduce the yield of the purified crystals. |
| Hot Filtration (if necessary) | Filtering the hot, saturated solution to remove any insoluble impurities. | This step should be performed quickly to prevent premature crystallization. |
| Cooling | Allowing the hot solution to cool slowly and undisturbed to promote the formation of large, pure crystals. | Rapid cooling can lead to the formation of small crystals that may trap impurities. |
| Crystal Collection | Separating the purified crystals from the mother liquor (the remaining solution) by filtration. | The mother liquor contains the dissolved impurities. |
| Washing | Rinsing the collected crystals with a small amount of cold solvent to remove any adhering mother liquor. | The wash solvent should be cold to minimize the dissolution of the purified crystals. |
| Drying | Drying the purified crystals to remove any residual solvent. | The drying method should be appropriate for the stability of the compound. |
Ion-exchange chromatography is another powerful technique for the purification of ionic compounds, including inorganic salts. libretexts.org This method separates ions based on their affinity for an ion-exchange resin. libretexts.org For the purification of this compound, a cation-exchange resin could be used to remove cationic impurities, or an anion-exchange resin could be employed to remove anionic impurities. libretexts.org Ion-exchange chromatography is particularly useful for removing trace ionic impurities and for desalting solutions. iajps.comyoutube.com
Chemical Reactivity and Mechanistic Studies
Hydrolytic and Decomposition Pathways
Aqueous solutions of sodium hydrogen cyanamide (B42294) exhibit limited stability, undergoing decomposition and hydrolysis that can lead to various products depending on the conditions. cardiff.ac.uk
In neutral or near-neutral aqueous solutions, sodium hydrogen cyanamide slowly decomposes. cardiff.ac.uk The primary hydrolytic pathway involves the addition of water across the carbon-nitrogen triple bond of the cyanamide anion. This reaction yields urea (B33335) as the main product. patsnap.comquora.com The general mechanism is analogous to the hydrolysis of cyanamide itself. patsnap.com Besides urea, other decomposition products that can form in aqueous solutions at room temperature include ammonia (B1221849), sodium carbonate, and dicyandiamide, the dimer of cyanamide. cardiff.ac.uk The formation of dicyandiamide represents a competing polymerization pathway that is particularly favored under alkaline conditions. quora.com
Table 1: Products of Neutral Decomposition of this compound
| Reactant | Condition | Major Products | Minor Products |
|---|
Under acidic conditions, the hydrolysis of the cyanamide anion is significantly catalyzed. masterorganicchemistry.com The reaction proceeds via protonation of the terminal nitrogen of the nitrile group, which enhances the electrophilicity of the nitrile carbon. masterorganicchemistry.com This protonated intermediate, the cyanamide cation [H₂NCNH]⁺, is then readily attacked by water, a nucleophile. This acid-catalyzed hydration exclusively yields urea. masterorganicchemistry.comu-tokyo.ac.jp Research indicates that the hydrolysis in acid is a two-stage protolysis, with the rate-determining step being the reaction between the protonated cyanamide cation and a base (such as a water molecule). nih.gov Unlike in alkaline solutions, polymerization to dicyandiamide is not a significant competing reaction in acidic media. u-tokyo.ac.jp
Reaction Scheme: Acid-Catalyzed Hydrolysis
Oxidation Reactions and Product Formation
Detailed studies on the direct chemical oxidation of the this compound functional group are not extensively documented in the available literature. However, in-vitro biochemical studies have shown that the oxidation of cyanamide can occur. For instance, bovine liver catalase can oxidize cyanamide, with cyanide identified as a potential reaction product. youtube.com This specific enzymatic oxidation highlights a potential metabolic pathway but does not represent a general chemical oxidation reaction. Information regarding the products formed from the reaction of this compound with common chemical oxidizing agents is limited.
Reduction Reactions and Product Formation
The cyanamide functional group contains a nitrile (C≡N) moiety, which is susceptible to reduction. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing nitriles and amides to the corresponding amines. masterorganicchemistry.comu-tokyo.ac.jpyoutube.com By analogy, the reduction of a substituted cyanamide (R₂N-C≡N) is expected to reduce the nitrile group. This reaction would convert the C≡N triple bond into a methylene group attached to an amino group, yielding a substituted formamidine or, upon complete reduction, a methylamine derivative (R₂N-CH₂-NH₂). Catalytic hydrogenation is another established method for the reduction of amides and related functional groups, suggesting it could also be applicable to cyanamides. nih.gov
Table 2: Potential Products of Cyanamide Reduction
| Functional Group | Reagent | Product Type |
|---|
Substitution Reactions with Electrophiles
The cyanamide anion, [HNCN]⁻, derived from this compound is a potent nucleophile. It can participate in substitution reactions with various electrophiles. A notable example is the reaction with alkyl halides (e.g., bromoethane). In this Sₙ2 reaction, the cyanamide anion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This reaction results in the formation of N,N-dialkylcyanamides and is a useful method for extending carbon chains. quora.com
General Reaction with Alkyl Halides:
2 R-X + Ca(NCN)₂ → 2 R-NCN + CaX₂ (Note: Example shown with calcium cyanamide, but reactivity with NaHNCN is analogous)
The nucleophilic attack can proceed through either the amino-type nitrogen or the nitrile nitrogen, but reaction at the amino nitrogen is common, leading to substituted cyanamides.
Reactions with Specific Reagents and Substrates
This compound's reactivity extends to addition reactions with molecules containing acidic protons.
Reaction with Hydrogen Sulfide and Hydrogen Selenide : Cyanamide reacts with hydrogen sulfide (H₂S) and hydrogen selenide (H₂Se) in a manner analogous to its hydrolysis. The addition of H₂S across the nitrile bond yields thiourea, while the addition of H₂Se produces selenourea. quora.commasterorganicchemistry.com
Reaction: H₂NCN + H₂E → H₂NC(E)NH₂ (where E = S or Se)
Reaction with Alcohols : In the presence of an acid or base catalyst, alcohols add to the cyanamide group to form O-alkylisoureas. quora.commasterorganicchemistry.com Under acidic conditions, the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com The resulting product is an isourea derivative, which is a structural isomer of a urea in which an alkyl group is attached to one of the oxygen atoms.
Table 3: Summary of Addition Reactions
| Reagent | Product |
|---|---|
| Water (H₂O) | Urea |
| Hydrogen Sulfide (H₂S) | Thiourea |
| Hydrogen Selenide (H₂Se) | Selenourea |
Reactions with Isothiocyanates
The reaction between this compound and isothiocyanates is a key method for the synthesis of various substituted cyanamides. This process involves the nucleophilic addition of the cyanamide anion to the electrophilic carbon of the isothiocyanate group. Subsequent desulfurization, often mediated by a metal catalyst, leads to the formation of the corresponding cyanamide.
An iron-mediated, multi-component method has been demonstrated for synthesizing substituted cyanamides from isothiocyanates under mild, room temperature conditions. ias.ac.in In this process, aryl and alkyl-substituted isothiocyanates react with aqueous ammonia, followed by the addition of a base like sodium acetate and an iron catalyst such as Fe₂(SO₄)₃·H₂O. ias.ac.in The reaction proceeds efficiently for a variety of substrates, with aryl isothiocyanates bearing electron-donating groups (e.g., 4-methoxy, 4-methyl) showing high reactivity. ias.ac.in
Table 1: Iron-Catalyzed Synthesis of Cyanamides from Isothiocyanates ias.ac.in
| Reactant (Isothiocyanate) | Catalyst | Base | Product | Yield |
|---|---|---|---|---|
| Phenyl isothiocyanate | Fe₂(SO₄)₃·H₂O | Sodium Acetate | Phenylcyanamide | 90% |
| 4-Methoxyphenyl isothiocyanate | Fe₂(SO₄)₃·H₂O | Sodium Acetate | 4-Methoxyphenylcyanamide | 95% |
| 4-Methylphenyl isothiocyanate | Fe₂(SO₄)₃·H₂O | Sodium Acetate | 4-Methylphenylcyanamide | 92% |
| 4-Fluorophenyl isothiocyanate | Fe₂(SO₄)₃·H₂O | Sodium Acetate | 4-Fluorophenylcyanamide | 88% |
Generation of Cyanonitrene via Reactions with Hypochlorites and Tertiary Amines
This compound serves as a precursor for the generation of cyanonitrene (NCN), a highly reactive intermediate. The reaction involves treating this compound with tert-butyl hypochlorite (B82951) (BHC) at low temperatures (below -30 °C). acs.org This initial step is believed to form an N-chloro-cyanamide species. acs.org
Subsequent treatment of this intermediate with a tertiary amine, such as triethylamine or quinuclidine, particularly as the temperature is allowed to rise to 0-10 °C, facilitates an elimination reaction. acs.org This results in the formation of cyanonitrene and the precipitation of sodium chloride. The generated cyanonitrene is unstable and readily dimerizes to form dicyanodiazene, which serves as evidence for its formation. acs.org The temperature of the reaction mixture prior to workup is critical for the successful synthesis of related aminimides. acs.org
Ligand Interactions and Coordination Chemistry with Metal Centers
The cyanamide anion, readily available from this compound, is a versatile ligand in coordination chemistry. It can be considered a pseudochalcogen, analogous to water or hydrogen sulfide. wikipedia.org The cyanide ligand is a strong σ-donor and a good π-acceptor, allowing it to stabilize metals in various oxidation states. nih.govresearchgate.net This bifunctional behavior enables it to bind to metal centers in both a terminal fashion (M-C≡N) and, more commonly, in a bridging mode (M-C≡N-M'), which is fundamental to the structure of Prussian Blue and other coordination polymers. researchgate.net
The strong and highly directional bonding nature of the cyanide ligand allows for the rational design of robust, extended networks. nih.gov In Prussian blue analogues (PBAs), the cyanide bridge plays a crucial role in determining the redox activity and structural stability of the material. researchgate.net The π-electron interaction between the cyanide anions and transition metal ions can alleviate changes in lattice volume during electrochemical processes. researchgate.net The coordination environment of cyanide, including the interaction with the metal's redox center, significantly impacts the material's structural stability and reactivity. researchgate.net
Cycloaddition Reactions of the Cyanamide Moiety
The cyanamide functionality is a valuable building block in the construction of heterocyclic ring systems through cycloaddition reactions. A significant application is the metal-catalyzed [2+2+2] cycloaddition, particularly the co-cyclization of the cyanamide's nitrile group with diynes or alkyne/nitrile systems. nih.gov
These reactions provide a direct route to functionally diverse six-membered heterocycles, such as 2-aminopyridine derivatives. nih.gov Transition metals, especially cobalt-based catalysts, have been traditionally employed for these transformations. More recently, iron-based catalyst systems, such as FeCl₂/Zn, have also been shown to be effective for the intermolecular cyclization of terminal aryl acetylenes with cyanamides to produce 2-amino-4,6-diaryl pyridines. nih.gov
N-CN Bond Cleavage Reactions
Cleavage of the N-CN bond in cyanamides is a synthetically useful but challenging transformation, partly due to the partial double bond character of this bond. nih.gov When achieved, this cleavage allows the cyanamide moiety to function either as an electrophilic cyanating agent or as an amino-transfer group. nih.gov
A metal-free approach to formal N-CN bond cleavage has been developed using the Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. nih.gov This catalyst activates N-sulfonyl cyanamides to promote an intramolecular aminocyanation of alkenes. The reaction results in the vicinal addition of the sulfonamide and nitrile groups across the double bond, providing an atom-economical route to nitrogen-containing heterocycles like indolines and tetrahydroquinolines. nih.gov
Radical Reactions
The cyanamide moiety can participate in radical reactions, expanding its synthetic utility. For instance, cyanamide radicals can be generated and subsequently reacted with boronic acid derivatives. nih.gov In a process confirmed by the use of radical scavengers, the cyanamide-radical reacts with the boronic acid via the nitrile nitrogen, ultimately leading to the synthesis of primary amines. This protocol is effective for both aliphatic and aromatic boronic acids. nih.gov
Furthermore, N-acyl cyanamides are employed in radical cascade reactions for the synthesis of complex molecules, including guanidine-based natural products. cardiff.ac.uk These reactions often utilize radical initiators like azobisisobutyronitrile (AIBN) and propagating agents such as tributyltin hydride to form polycyclic quinazolinones from appropriate bromo- or iodoaryl precursors containing an N-acylcyanamide moiety. cardiff.ac.uk
Advanced Applications in Chemical and Biological Sciences
Role as a Precursor in Organic Synthesis
The unique chemical structure of the cyanamide (B42294) anion makes sodium hydrogen cyanamide a valuable building block in organic synthesis. Its utility is particularly evident in the preparation of substituted cyanamides, which are themselves key intermediates for a wide array of functional groups and heterocyclic systems. cardiff.ac.uknih.gov
This compound, or its sodium salt form, is a fundamental reagent for producing substituted cyanamides. One common method involves the reaction of sodium cyanamide with various alkyl or allyl halides to yield symmetrically disubstituted cyanamides. cardiff.ac.uk Furthermore, in the presence of reagents like trichloroisocyanuric acid and triphenylphosphine, sodium cyanamide facilitates the conversion of carboxylic acids into N-acylcyanamides, often in high yields and under mild conditions. organic-chemistry.org The electrophilic cyanation of secondary amines using a cyano source is one of the most prevalent methods to access disubstituted cyanamides, and reagents can be generated in situ that perform this transformation. nih.gov
Substituted cyanamides, derived from precursors like this compound, are instrumental in constructing a variety of heterocyclic compounds. The carbon-nitrogen triple bond within the cyanamide moiety readily participates in cycloaddition reactions, such as [3+2] and [2+2+2] cycloadditions, which lead to the formation of five- and six-membered heterocyclic rings. nih.gov
This reactivity is the foundation for synthesizing several important pharmaceutical and agrichemical structures. wikipedia.org For instance, cyanamides are used as core components in the synthesis of 1,2,4-oxadiazoles. nih.govchemicalbook.com They are also crucial for creating the 2-aminoimidazole substructure found in pharmaceuticals like minoxidil (B1677147) and various anthelmintics, as well as the aminopyrimidine structure in drugs such as imatinib. wikipedia.org Other examples include the formation of 2-aminobenzimidazoles and 2-aminothiazoles. wikipedia.org
Table 1: Examples of Heterocyclic Systems Synthesized from Cyanamide Precursors
| Heterocyclic System | Synthetic Route | Reference Compound Examples |
|---|---|---|
| 1,2,4-Oxadiazoles | [3+2] Cycloaddition | Various substituted oxadiazoles |
| 2-Aminoimidazoles | Condensation/Cyclization | Minoxidil, Albendazole, Mebendazole |
| Aminopyrimidines | Condensation/Cyclization | Imatinib |
| 2-Aminobenzimidazoles | Reaction with 1,2-diaminobenzene | Various substituted benzimidazoles |
| 2-Aminothiazoles | Reaction with cyclic enamines and sulfur | Various substituted thiazoles |
The cyanamide functional group is a direct precursor to several other important organic functionalities. The addition of amines to cyanamides is a well-established method for synthesizing substituted guanidines. cardiff.ac.ukwikipedia.org This guanylation reaction can be catalyzed by various agents, including scandium(III) triflate, which allows the process to proceed under mild conditions, even in aqueous solutions. organic-chemistry.org
Similarly, cyanamides undergo hydrolysis in the presence of dilute acid to form ureas. cardiff.ac.uk They can also react with alcohols, typically with an acid or base catalyst, to produce isourea derivatives. cardiff.ac.uk In these syntheses, this compound provides the essential cyanamide framework for conversion into these more complex functional groups.
Biocidal Applications and Disinfection Processes
Cyanamide and its related compounds exhibit significant biocidal properties, which are utilized in disinfection and the control of various pests. chemicalbook.com
While this compound itself is noted for having sterilizing functions, much of the documented antimicrobial and disinfectant activity is associated with the related compound hydrogen cyanide (HCN). chemicalbook.comnih.gov Sodium hypochlorite (B82951) (NaOCl), a widely used disinfectant, induces oxidative stress in bacteria. nih.govfrontiersin.org Research has shown that hydrogen cyanide produced by the bacterium Pseudomonas aeruginosa can protect it from this oxidative stress, suggesting HCN acts as a scavenger molecule that quenches the toxic effects of NaOCl. nih.govfrontiersin.org
Furthermore, hydrogen cyanide has been identified as a key biocontrol agent produced by certain Pseudomonas strains. nih.gov It has demonstrated the ability to inhibit the mycelial growth and zoospore germination of Phytophthora infestans, the oomycete pathogen responsible for late blight in potatoes. nih.gov The volatile nature of HCN allows it to act at a distance, providing a competitive advantage against other microbes. biorxiv.org
The biocidal activity of cyanamide-related compounds extends to the control of insect populations. chemicalbook.com Hydrogen cyanide, in particular, has a long history of use as a potent and rapid-acting fumigant for controlling stored-product insects and other pests in structures like mills. draslovka-services.com Marketed under trade names such as BLUEFUME™, it is effective against a broad spectrum of pests, including their eggs (ovicidal effects), and no significant resistance has been reported in storage pests. draslovka-services.com
Table 2: Summary of Biocidal Targets for Cyanamide-Related Compounds
| Compound | Target Organism | Application/Effect |
|---|---|---|
| Hydrogen Cyanide (HCN) | Bacteria (Staphylococcus aureus) | Growth inhibition biorxiv.org |
| Hydrogen Cyanide (HCN) | Oomycetes (Phytophthora infestans) | Inhibition of mycelial growth and zoospore germination nih.gov |
| Hydrogen Cyanide (HCN) | Stored-Product Insects | Fumigant for disinfestation draslovka-services.com |
| Cyanamide | General | Sterilizing functions chemicalbook.com |
Contributions to Plant Physiology Research
Mechanistic Basis of Plant Dormancy Release
Hydrogen cyanamide is a key compound utilized in agricultural science to overcome bud dormancy in various perennial plants, particularly in regions with insufficient winter chilling. nih.govnih.gov Its application provides a controlled method for inducing bud break, allowing for more precise and time-sensitive analysis of the physiological and molecular pathways governing this critical developmental transition. nih.gov Research into its mode of action has revealed a complex interplay of biochemical events, initiated by a state of controlled stress, that ultimately shifts the bud from a dormant to an active growth state. The mechanisms involve oxidative stress signaling, respiratory changes, metabolic adjustments, and hormonal regulation. nih.govresearchgate.netnih.gov
The application of hydrogen cyanamide to dormant buds is proposed to function by generating a sub-lethal level of oxidative stress. nih.gov This process begins with the inhibition of the enzyme catalase, which is responsible for breaking down hydrogen peroxide (H₂O₂). nih.govresearchgate.net The nitrile group of cyanamide reacts with the thiols and haematin of catalase, strongly inhibiting its activity. nih.govishs.org This inhibition leads to a rapid and transient accumulation of endogenous H₂O₂ within the bud tissues. researchgate.netresearchgate.net
This buildup of H₂O₂, a primary type of Reactive Oxygen Species (ROS), acts as a secondary messenger, signaling the release from endodormancy. researchgate.net Studies have demonstrated a direct correlation between the accumulation of ROS and the rate of bud break. researchgate.net For instance, in grapevine buds, treatments that combined pruning with hydrogen cyanamide resulted in the highest levels of ROS and the highest budbreak rate (95%), compared to either treatment alone or a water control. researchgate.netnih.gov This accumulation of ROS is a critical upstream event that induces oxidative stress, triggering a cascade of downstream responses necessary for the resumption of growth. avestia.com The beneficial effect of hydrogen cyanide (HCN), a related compound, on breaking seed dormancy is also associated with a significant increase in both hydrogen peroxide and superoxide (B77818) anion generation in embryonic axes. nih.gov
| Treatment | Bud Break Rate (after 8 days) | Relative ROS/NO Level (after 12 hours) |
|---|---|---|
| Control (Water) | 0% | Low |
| Pruning (P) | 33% | Moderate |
| Hydrogen Cyanamide (HC) | 53% | High |
| Pruning + Hydrogen Cyanamide (PHC) | 95% | Very High |
The induction of oxidative stress by hydrogen cyanamide directly impacts cellular respiration within the mitochondria. The compound causes a disturbance in the mitochondrial respiratory chain, which leads to a decrease in the activity of the tricarboxylic acid (TCA) cycle and a subsequent reduction in the production of Adenosine Triphosphate (ATP). nih.gov This state of cellular energy crisis triggers a shift in the plant's respiratory metabolism.
To compensate for the reduced ATP generation from conventional aerobic respiration, the plant cell induces alternative respiratory pathways. nih.govresearchgate.net These compensatory mechanisms include the upregulation of glycolysis, pyruvate (B1213749) metabolism, and anaerobic respiration or fermentation. researchgate.net This metabolic shift is crucial for supplying the necessary energy for the initial stages of bud growth when the primary mitochondrial pathway is partially impaired. The inhibition of catalase activity by hydrogen cyanamide causes a shift in respiration towards the pentose (B10789219) phosphate (B84403) pathway. made-in-china.com Plant mitochondria are known to have cyanide-insensitive pathways, which may play a role in maintaining cellular energy balance under these stress conditions. cdlib.org
A fundamental aspect of dormancy release is the mobilization of energy reserves. Hydrogen cyanamide treatment significantly influences carbohydrate metabolism, specifically promoting the conversion of starch into soluble sugars. nih.govresearchgate.net In dormant buds, energy is stored in the form of starch. Upon treatment with hydrogen cyanamide, a sharp increase in starch hydrolysis is observed. nih.govresearchgate.net
This breakdown of starch is accompanied by a transient accumulation of soluble sugars, such as sucrose (B13894), glucose, and fructose, in the bud tissues. nih.govresearchgate.net Transcriptomic analysis of grapevine buds revealed that hydrogen cyanamide treatment upregulates the expression of key enzymes involved in this conversion, including α-amylase, β-amylase, sucrose synthase, and sucrose phosphate synthase. nih.gov Conversely, the expression of enzymes involved in starch synthesis, like soluble starch synthase and granule-bound starch synthase, is downregulated. nih.gov This rapid increase in soluble sugar content provides the necessary fuel and carbon skeletons to support the metabolic activity and cell division required for bud break and sprouting. researchgate.net In grapevine buds treated with hydrogen cyanamide, the starch concentration was significantly lower than in control buds, while the soluble sugar content increased rapidly and was higher between 0 and 8 days post-treatment. nih.gov
| Time After Treatment | Starch Content (HC vs. Control) | Soluble Sugar Content (HC vs. Control) |
|---|---|---|
| 0-8 days | Significantly Lower | Significantly Higher |
| Post 8 days | Continues to decrease | Peaks and then decreases |
The transition from dormancy to active growth is tightly controlled by a complex network of plant hormones, or phytohormones. Hydrogen cyanamide application significantly alters the hormonal balance within the bud, creating a state that is conducive to growth. nih.gov Research in sweet cherry and grape has shown that treatment leads to a decrease in the levels of abscisic acid (ABA), a key hormone responsible for maintaining dormancy. nih.govfrontiersin.org
Simultaneously, there is an increase in the concentration of growth-promoting hormones. Levels of cytokinins, such as zeatin (ZT), and auxins, like indoleacetic acid (IAA), rise following treatment. nih.gov The cytokinin pathway has been identified as one of the most up-regulated pathways in response to hydrogen cyanamide. nih.gov Furthermore, the treatment can also promote an increase in ethylene (B1197577) content, another hormone associated with breaking dormancy. frontiersin.org These coordinated changes—decreasing growth inhibitors and increasing growth promoters—are a direct consequence of the initial stress signals and are essential for activating the cell cycle and promoting bud swell and burst. nih.gov
While hydrogen cyanamide initially induces oxidative stress by inhibiting catalase, this action paradoxically leads to the activation of other components of the plant's antioxidant defense system. researchgate.netresearchgate.net This is a protective response to mitigate the potentially damaging effects of high ROS concentrations. To cope with the induced oxidative stress, plants upregulate various antioxidant systems. nih.gov
Following treatment, an increase in the activity of enzymes such as superoxide dismutase (SOD) and peroxidase (POD) is observed in buds. nih.gov SOD is crucial for converting the superoxide radical into hydrogen peroxide, while POD helps to neutralize H₂O₂. nih.gov Proteomic and transcriptomic studies have confirmed that proteins and genes related to POD, SOD, and glutathione (B108866) S-transferase are differentially expressed and play an essential role in the dormancy release process. nih.govnih.gov The activation of these protective enzyme systems helps the cell to manage the ROS levels, ensuring that they remain at a sub-lethal concentration that functions as a signal for growth rather than causing widespread cellular damage. mdpi.com
Promoting Synchronized Bud Break and Flowering in Perennial Crops
This compound is utilized in horticulture to overcome insufficient winter chilling in temperate fruit crops, leading to a more uniform and advanced bud break and flowering. This practice is particularly significant for growers of perennial crops such as grapes, cherries, blueberries, and pears in regions with mild winters, as it helps to ensure a commercially viable and consolidated harvest period. The application of this compound compensates for the lack of natural cold accumulation, which is essential for breaking bud dormancy.
The mechanism of action involves the release of hydrogen cyanamide, which is understood to induce a temporary state of oxidative stress within the plant tissues. This stress signal is believed to trigger a cascade of physiological responses that ultimately lead to the termination of dormancy. Research has shown that treatment with hydrogen cyanamide can lead to the accumulation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in the buds, which are key signaling molecules in the dormancy-breaking process. nih.gov
Detailed research findings have demonstrated the efficacy of this compound across various perennial species. In viticulture, for instance, it is a widely adopted practice to ensure a uniform bud burst, which is critical for consistent grape development and ripening. Studies on sweet cherry have shown that treatment can significantly advance the time to 50% bud break compared to untreated controls. frontiersin.org This advancement of several days can be crucial for hitting early market windows and avoiding unfavorable weather conditions later in the season.
In addition to advancing bud break, a significant advantage is the synchronization of flowering. ishs.org For cross-pollinated species, a condensed and overlapping flowering period is essential for effective pollination and fruit set. By ensuring that a high percentage of flowers are open simultaneously, the chances of successful pollination are greatly increased, which can lead to higher yields.
The impact of this compound on bud break and yield has been quantified in several studies. For example, research on grapevines has shown a dramatic increase in bud break percentage following treatment.
Table 1: Effect of Hydrogen Cyanamide (HC) on Grapevine Bud Break Rate
Treatment Bud Break Rate (%) after 8 days Water (Control) 0 Pruning (P) 33 Hydrogen Cyanamide (HC) 53 Pruning + Hydrogen Cyanamide (PHC) 95
Data sourced from a study on grapevine dormancy breaking. nih.gov
Furthermore, studies on 'Emerald' blueberries grown under conditions of inadequate chilling have demonstrated a significant increase in yield following the application of hydrogen cyanamide.
Table 2: Impact of Hydrogen Cyanamide (HC) on 'Emerald' Blueberry Yield (2018-2019 Season)
Treatment Yield (t ha-1) Yield Increase vs. Control (%) Water (Control) 3.70 - Hydrogen Cyanamide (HC) 10.03 171
Data from a study on 'Emerald' blueberry under inadequate chilling conditions. plos.org
The research underscores the role of this compound as a tool for managing the phenology of perennial crops, ultimately influencing their productivity and economic viability.
Analytical and Spectroscopic Characterization Methods
Chromatographic Techniques for Separation and Quantification
Chromatography provides powerful means for isolating cyanamide (B42294) from complex mixtures and accurately determining its concentration. High-Performance Liquid Chromatography, Ion Chromatography, and Gas Chromatography-Mass Spectrometry are the principal techniques utilized for this purpose.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of hydrogen cyanamide. The technique allows for both direct analysis and analysis following a derivatization step to enhance detection.
Direct detection methods often utilize a UV detector. For instance, cyanamide can be quantified using a C18 or similar reversed-phase column with a simple mobile phase, such as a methanol-water mixture, and detection at wavelengths in the low UV region, typically around 200 nm to 240 nm. google.comsielc.com One specific method employs an Inertsil ODS-SP column with a 5% methanol (B129727) aqueous solution as the mobile phase and UV detection at 240 nm. google.com
For enhanced sensitivity and selectivity, especially in complex matrices like environmental water samples, derivatization is employed. A common approach involves reacting cyanamide with a derivatizing agent to form a fluorescent product. One established method uses 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) to derivatize cyanamide. The resulting product is then separated on a reversed-phase column, such as a Zorbax Phenyl column, and detected by a fluorescence detector, with typical excitation and emission wavelengths of 470 nm and 530 nm, respectively. epa.govepa.gov Another method involves derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate, with subsequent separation and UV detection at 260 nm. researchgate.net
| Method Type | Column | Mobile Phase | Detector | Wavelength/Conditions | Reference |
|---|---|---|---|---|---|
| Direct Detection | Inertsil ODS-SP (150mm x 5µm) | 5% Methanol in Water | UV | 240 nm | google.com |
| Direct Detection | Primesep S | Water and Acetonitrile | UV | 200 nm | sielc.com |
| Derivatization (NBD-Cl) | Zorbax Phenyl (250mm x 4.6mm, 5µm) | (Not specified) | Fluorescence | Ex: 470 nm, Em: 530 nm | epa.gov |
| Derivatization (AQC) | AccQ Tag Ultra BEH (2.1x100mm, 1.7µm) | (Not specified) | UV | 260 nm | researchgate.net |
Ion Chromatography (IC) for Cyanide Speciation
Ion Chromatography (IC) is a powerful technique for the analysis of ionic species and is particularly well-suited for the determination of cyanide and its various forms in aqueous solutions. thermofisher.com While hydrogen cyanamide itself is a neutral molecule, IC is critical for analyzing its potential degradation product, the cyanide ion (CN⁻), and distinguishing between free cyanide and more stable metal-cyanide complexes. thermofisher.comcore.ac.uk
Direct determination of the cyanide ion by IC with a standard conductivity detector is challenging due to its high pKa, which results in low dissociation and thus a weak signal. core.ac.uk To overcome this, two primary approaches are used:
Pulsed Amperometric Detection (PAD): This highly sensitive electrochemical detection method allows for the direct measurement of trace levels of free cyanide without derivatization. thermofisher.comnih.gov The method has been successfully applied to determine cyanide in drinking water, wastewater, and various biological samples. thermofisher.comnih.gov
Indirect Detection: This method involves the chemical oxidation of the cyanide ion (CN⁻) to the more readily detectable cyanate (B1221674) ion (CNO⁻) using an oxidizing agent like sodium hypochlorite (B82951) in an alkaline solution. core.ac.uk The resulting cyanate can then be separated and quantified using a standard IC system with a conductivity detector. core.ac.uk
IC allows for the separation of different metal-cyanide complexes, providing crucial information on cyanide speciation, which is important for assessing toxicity. thermofisher.com
| Analyte | Column | Detector | Principle | Detection Limit (MDL) | Reference |
|---|---|---|---|---|---|
| Free Cyanide | Dionex IonPac AS7 | Pulsed Amperometric (PAD) | Direct electrochemical detection | 0.01 mg/L (in 0.25 N NaOH) | thermofisher.com |
| Free Cyanide | (Not specified) | Electrochemical | Direct electrochemical detection | 1 µg/L | nih.gov |
| Cyanide (as Cyanate) | (Not specified) | Conductivity | Oxidation of CN⁻ to CNO⁻ | (Not specified) | core.ac.uk |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity and sensitivity for the determination of cyanamide. The analysis can be performed directly on the volatile compound or after a derivatization step to improve chromatographic properties.
A direct quantitative method has been developed using a capillary column suitable for amines. researchgate.netnih.gov This approach often employs a stable isotope dilution technique for superior accuracy, where a labeled internal standard, such as (¹⁵N₂)cyanamide, is added to the sample. researchgate.netnih.gov The mass spectrometer is set to monitor the characteristic ions for both the analyte (m/z 42 for (¹⁴N₂)cyanamide) and the internal standard (m/z 44), allowing for precise quantification. researchgate.netnih.gov This method is valued for its simplicity and has a detection limit of around 1 ng. researchgate.netnih.gov
Alternatively, derivatization methods can be used. One such method involves a nucleophilic substitution reaction where cyanide reacts with S-phenyl benzenethiosulfonate to form phenyl thiocyanate. rsc.org This more volatile and stable derivative is then readily analyzed by GC-MS. This approach has been optimized for aqueous samples with detection limits in the sub-µg/mL range. rsc.org
| Method Type | Derivatizing Agent | Internal Standard | Key Mass Fragments (m/z) | Detection Limit | Reference |
|---|---|---|---|---|---|
| Direct Analysis | None | (¹⁵N₂)cyanamide | Analyte: 42, Standard: 44 | ~1 ng | researchgate.netnih.gov |
| Derivatization | S-phenyl benzenethiosulfonate | (Not specified) | (Analyzes phenyl thiocyanate) | 0.075 µg/mL | rsc.org |
Spectroscopic Methodologies
Spectroscopic methods are indispensable for the structural characterization and quantitative analysis of sodium hydrogen cyanamide. FTIR spectroscopy provides information on the molecular functional groups, while UV-Visible spectrophotometry is a primary tool for quantification.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the cyanamide functional group (N-C≡N). The key diagnostic feature in the IR spectrum is the intense absorption band corresponding to the asymmetric stretching vibration of the nitrile (C≡N) bond within the NCN backbone.
This characteristic transition for the cyanamide group appears in a relatively clear region of the infrared spectrum, typically between 2220 and 2243 cm⁻¹. nih.govibs.re.kr The exact position of this band is sensitive to the local chemical environment. For the related cyanamide anion (NCN²⁻), the asymmetric stretching vibration is observed at a lower frequency, around 2040 cm⁻¹, with a bending vibration also identified near 690 cm⁻¹. acs.org Studies on sodium cyanide in solution have shown that the C≡N stretching frequency can differentiate between "free" cyanide ions (around 2054 cm⁻¹) and ion-paired species (2062-2080 cm⁻¹), demonstrating the technique's sensitivity to intermolecular interactions. cdnsciencepub.com
| Species | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Cyanamide (R-NHCN) | Nitrile (C≡N) Stretch | 2220 - 2243 | nih.govibs.re.kr |
| Cyanamide Anion (NCN²⁻) | Asymmetric Stretch | ~2040 | acs.org |
| Cyanamide Anion (NCN²⁻) | Bending Vibration | ~690 | acs.org |
| "Free" Cyanide Ion (CN⁻) | C≡N Stretch | ~2054 | cdnsciencepub.com |
UV-Visible Spectrophotometry for Quantitative Analysis
UV-Visible spectrophotometry is a robust and accessible method for the quantitative analysis of cyanamide, typically following a chemical reaction that produces a colored compound (a chromophore). While cyanamide itself has some absorbance in the low UV range, indirect colorimetric methods are far more common and sensitive for quantification in various samples. google.compepolska.pl
A widely used standard method for the determination of free cyanide (a potential hydrolysis product) is the isonicotinic-barbituric acid method. pepolska.pl In this procedure, cyanide is first reacted with a chlorine source to form cyanogen (B1215507) chloride (CNCl). The cyanogen chloride then reacts with a pyridine (B92270) derivative (isonicotinic acid) and barbituric acid to produce a stable blue-colored complex. pepolska.pl The intensity of this color, which is directly proportional to the initial cyanide concentration, is measured spectrophotometrically at its wavelength of maximum absorbance (λmax), typically around 600 nm. pepolska.pl The concentration is then calculated based on the Beer-Lambert law. repligen.comupi.edu This method is suitable for determining free cyanide concentrations in the mg/L range in water and effluent samples. pepolska.pl
| Method | Principle | Chromophore | λmax | Application | Reference |
|---|---|---|---|---|---|
| Direct Detection | Inherent UV absorbance of the cyanamide molecule | Cyanamide | ~240 nm | Used as a detection method in HPLC | google.com |
| Isonicotinic-Barbituric Acid Method | Reaction of CNCl with isonicotinic-barbituric acid | Blue-colored complex | 600 nm | Quantitative analysis of free cyanide in water | pepolska.pl |
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for detecting and characterizing chemical species that have one or more unpaired electrons, such as free radicals. libretexts.org In the context of this compound, ESR would be employed to study radical intermediates that may form during chemical reactions, such as oxidation, or upon exposure to high-energy radiation. libretexts.orgnih.gov
The technique is highly sensitive, capable of detecting radical concentrations as low as 10⁻¹² M under favorable conditions. libretexts.org An ESR spectrum provides information about the structure and environment of the radical. The g-factor and hyperfine splitting patterns, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H, ¹⁴N, and ¹³C), can help identify the specific radical species. libretexts.org
While specific ESR studies on radical intermediates derived directly from this compound are not prominent in the literature, the methodology is well-established for related functionalities. For example, studies on radicals derived from amine-boranes or those generated during the oxidation of other active pharmaceutical ingredients demonstrate the utility of ESR in elucidating reaction mechanisms. nih.govucl.ac.uk For this compound, ESR could potentially identify and characterize radicals such as [NCN]•⁻ or others formed through hydrogen abstraction or addition reactions.
Two-Dimensional Infrared (2D-IR) Spectroscopy for Vibrational Dynamics
Two-Dimensional Infrared (2D-IR) spectroscopy is an advanced vibrational spectroscopic technique that provides insights into the structure and dynamics of molecules with unprecedented time resolution, typically on the femtosecond to picosecond timescale. mdpi.comnih.gov It is analogous to 2D-NMR but probes molecular vibrations instead of nuclear spins. nih.gov
For this compound, 2D-IR spectroscopy could be a powerful tool to study the vibrational dynamics of the cyanamide functional group. The N-H stretch, C≡N stretch, and N-C-N bending modes could be investigated. A 2D-IR experiment correlates the initial excitation frequency of a vibrational mode with the frequency at which it is detected after a short waiting time. mdpi.comrsc.org
The resulting 2D spectrum contains diagonal peaks, which reveal information about the anharmonicity of the vibrations and the distribution of molecular structures (inhomogeneous broadening), and cross-peaks, which indicate vibrational coupling and energy transfer between different vibrational modes. mdpi.comnih.gov By varying the waiting time between the laser pulses, one can directly observe processes like vibrational energy relaxation and chemical exchange on an ultrafast timescale. nih.gov This would be particularly useful for studying the dynamics of hydrogen bonding between the N-H group of this compound and solvent molecules or other interacting species. nih.gov
X-ray Diffraction and Crystallographic Analysis
Single Crystal X-ray Diffraction for Molecular Structure Determination
For this compound, a single crystal X-ray diffraction study would unambiguously determine the structure of the [HNCN]⁻ anion, including the precise bond lengths of the C-N and C≡N bonds and the N-C-N bond angle. It would also reveal the coordination environment of the Na⁺ cation, showing how it interacts with the nitrogen atoms of the cyanamide anions.
Table 2: Crystallographic Data for Disodium (B8443419) Cyanamide (Na₂CN₂)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/m |
| a (Å) | 5.0456(3) |
| b (Å) | 5.0010(3) |
| c (Å) | 5.5359(3) |
| β (°) | 110.078(5) |
| C-N Bond Length (Å) | 1.236(1) |
Source: Data from the characterization of Na₂CN₂, a related compound. researchgate.net
Powder X-ray Diffraction (XRD) for Crystalline Phase Identification
Powder X-ray Diffraction (XRD) is a rapid and non-destructive analytical technique used to identify crystalline phases and analyze the structural properties of powdered or polycrystalline materials. science.gov The technique involves exposing a sample to X-rays and measuring the intensity of the scattered rays as a function of the scattering angle. The resulting diffraction pattern, which is a plot of intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline compound. researchgate.net
For this compound, powder XRD would be used for several purposes:
Phase Identification: Comparing the experimental XRD pattern of a synthesized sample to a reference pattern from a database would confirm its identity and purity.
Crystallinity Assessment: The sharpness of the diffraction peaks provides information about the degree of crystallinity of the sample.
Unit Cell Determination: The positions of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice. science.gov
While a standard reference powder diffraction pattern for this compound is not widely published, the technique is fundamental for the characterization of any new crystalline solid. For comparison, the powder XRD pattern of sodium cyanide (NaCN) is well-documented. unt.edu
Electron Microscopy for Morphological and Elemental Characterization
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to obtain high-resolution images of a material's morphology and microstructure. These methods use a beam of electrons instead of light to generate images, allowing for much higher magnification and resolution than conventional optical microscopy. nih.gov
Scanning Electron Microscopy (SEM): SEM is primarily used to study the surface topography and morphology of a sample. escholarship.org An electron beam is scanned across the surface, and detectors collect secondary electrons and backscattered electrons emitted from the sample. This produces detailed three-dimensional-like images of the particle shape, size, and surface texture of this compound powder.
Transmission Electron Microscopy (TEM): TEM provides even higher resolution images by passing a beam of electrons through an ultrathin slice of the sample. mdpi.com TEM can reveal internal structure and crystallographic information at the nanoscale.
Elemental Analysis: Both SEM and TEM can be equipped with detectors for Energy-Dispersive X-ray Spectroscopy (EDS or EDX). When the electron beam strikes the sample, it causes the emission of characteristic X-rays, whose energies are unique to each element. mpg.de This allows for the qualitative and quantitative determination of the elemental composition of the sample, which for this compound would confirm the presence of sodium, carbon, and nitrogen and could detect any elemental impurities.
Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of solid materials at high resolution. dntb.gov.ua When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), it also provides elemental analysis of the sample. dntb.gov.ua The SEM instrument uses a focused beam of electrons to scan the sample's surface, which generates various signals. dntb.gov.ua Secondary electrons are primarily used to create images of the surface topography with a great depth of field. dntb.gov.ua
The EDX detector, used in conjunction with SEM, analyzes the characteristic X-rays emitted from the sample as a result of being bombarded by the electron beam. dntb.gov.ua Each element emits X-rays at unique energy levels, allowing for the qualitative and quantitative determination of the elemental composition of the sample being viewed. dntb.gov.ua This combined technique is invaluable for confirming the presence of expected elements and assessing the purity and elemental distribution within a sample.
In the context of characterizing sodium-containing cyanamide compounds, SEM-EDX can be used to analyze the crystal structure and confirm elemental composition. For instance, in a study on the synthesis of sodium cyanide, SEM was used to observe the material's morphology, while EDX was employed to validate its elemental makeup. mdpi.com The EDX analysis of a synthesized salt identified the presence of sodium (Na), carbon (C), nitrogen (N), and oxygen (O), providing their relative atomic percentages. mdpi.com A similar approach would be applicable to this compound to confirm the presence and distribution of its constituent elements (Na, H, C, N).
Table 1: Example Elemental Analysis of a Synthesized Sodium Salt via EDX
| Element | Atomic Percentage (%) |
| Sodium (Na) | 25.8 |
| Carbon (C) | 32.3 |
| Nitrogen (N) | 7.2 |
| Oxygen (O) | 34.7 |
| This table is based on data from the analysis of a synthesized sodium salt containing sodium cyanide and sodium carbonate and is illustrative of the type of data obtained from EDX analysis. mdpi.com |
Electrochemical and Potentiometric Measurement Techniques
Electrochemical methods offer sensitive and often rapid means for the detection and quantification of chemical species like cyanamide and its related ion, cyanide. These techniques measure changes in electrical properties (such as potential or current) that occur during a chemical reaction involving the analyte.
A novel sensor material has been developed specifically for the electrochemical sensing of the cyanamide molecule itself. researchgate.net This represents a significant advancement, as it introduces a direct electrochemical technique for cyanamide detection. researchgate.net
Potentiometry, a subset of electrochemical methods, measures the potential difference between two electrodes in a solution under near-zero current conditions. Ion-Selective Electrodes (ISEs) are a key component of modern potentiometric analysis. A cyanide ISE can be used to determine the concentration of free cyanide in various water samples. epa.gov These electrodes, used with a reference electrode and a pH/ion meter, develop a potential that is logarithmically proportional to the activity of the cyanide ion in the sample. epa.gov For accurate measurements, an ionic strength adjustment (ISA) solution is typically added to both samples and standards to maintain a constant ionic background. epa.gov The method detection limit for cyanide using an ISE is reported to be 0.05 mg/L. epa.gov
Recent research has focused on developing more robust and selective potentiometric sensors. Screen-printed electrodes modified with ruthenium(II) complexes have been fabricated for the determination of cyanide ions. electrochemsci.org These sensors demonstrate high selectivity, a fast response time (as low as 9 seconds), and long-term stability, being usable for over 170 days. electrochemsci.org They function effectively over a wide concentration range and a broad pH range (e.g., 3.0 to 9.0). electrochemsci.org
Another advanced technique is ion chromatography coupled with electrochemical detection. This method allows for the separation of the analyte from interfering ions before its detection, enhancing selectivity and sensitivity. nih.govnih.gov For trace analysis of free cyanide, this approach has achieved detection limits as low as 1 µg/L with a linear response over a wide concentration range. nih.govnih.gov
Table 2: Performance Characteristics of Various Electrochemical Cyanide Sensors
| Technique/Sensor Type | Analyte | Limit of Detection (LOD) | Key Features |
| Ion-Selective Electrode (ISE) | Free Cyanide | 0.05 mg/L | Requires ionic strength adjustment; not for use in solutions >30 mg/L. epa.gov |
| Modified Screen-Printed Electrode | Cyanide Ion | 2.0 x 10⁻⁶ mol L⁻¹ | Fast response (<9 s); stable for >190 days; high selectivity. electrochemsci.org |
| Ion Chromatography with PAD | Free Cyanide | 1 µg/L | High precision and linearity; excellent for trace analysis. nih.govnih.gov |
| PAD: Pulsed Amperometric Detection |
Derivatization Strategies for Enhanced Analytical Detection
For compounds like hydrogen cyanamide that lack a strong chromophore or fluorophore, direct detection by common analytical methods like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection can be challenging. Derivatization is a chemical strategy used to convert the analyte into a product (a derivative) that possesses properties more suitable for detection and quantification, thereby enhancing the sensitivity and selectivity of the analysis.
Several derivatization reagents have been successfully employed for the analysis of hydrogen cyanamide in various matrices. These methods typically involve a pre-column reaction where the derivatizing agent is added to the sample extract, followed by chromatographic separation and detection of the resulting derivative.
One effective method involves derivatizing hydrogen cyanamide with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). The resulting derivative is highly fluorescent and can be readily analyzed by HPLC with a fluorescence detector. This method has been validated for detecting hydrogen cyanamide in fruit samples, demonstrating high recovery rates (87.1% to 96.6%) and low limits of detection (2.4 µg kg⁻¹). researchgate.net
Another approach utilizes 4-chloro-7-nitrobenzofurazan (NBD-chloride) as the derivatizing agent. The reaction, typically carried out at an elevated temperature (e.g., 80°C), produces a derivative that can be quantified by HPLC with fluorescence detection. This technique has been applied to determine hydrogen cyanamide residues in seawater, with a limit of detection reported at 0.0112 mg a.i./L.
Table 3: Comparison of Derivatization Strategies for Cyanamide Analysis
| Derivatizing Agent | Analytical Technique | Limit of Detection (LOD) | Sample Matrix |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | HPLC-Fluorescence | 2.4 µg kg⁻¹ | Fruit (grape, kiwi, peach) researchgate.net |
| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | HPLC-Fluorescence | 0.0112 mg a.i./L | Seawater |
| This table summarizes key performance indicators for different derivatization methods used in the analysis of hydrogen cyanamide. |
Theoretical and Computational Chemistry Studies
Quantum-Chemical Investigations of Molecular Properties
Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. These studies provide a detailed picture of the electronic landscape and structural features of sodium hydrogen cyanamide (B42294).
The electronic structure of the hydrogen cyanamide anion ([NCNH]⁻) is central to its chemical behavior. The molecule features a nitrile group (C≡N) attached to an amino group (-NH). Upon deprotonation of cyanamide (H₂NCN) to form the hydrogen cyanamide anion, the negative charge is delocalized across the N-C-N fragment.
Computational studies on related cyanide salts have utilized methods like DFT with the B3LYP functional and extensive basis sets such as QZVP (Valence Quadruple-Zeta Polarization) to accurately calculate electronic properties. arxiv.orgnih.gov For the hydrogen cyanamide anion, the bonding can be described by a resonance hybrid of several contributing structures. Natural Bond Orbital (NBO) analysis is a common computational technique used to study charge distribution and bonding interactions. In the [NCNH]⁻ anion, there is significant interaction between the lone pair electrons on the nitrogen atoms and the π-system of the C≡N bond, leading to a delocalized charge distribution. The sodium cation (Na⁺) interacts electrostatically with the negatively charged [NCNH]⁻ anion. The precise nature of this ionic bond, including the degree of charge transfer and polarization, can be quantified through quantum-chemical calculations.
| Computational Method | Basis Set | Calculated Property | Finding for Related Cyanides |
|---|---|---|---|
| DFT B3LYP | QZVP | HOMO/LUMO Energies | Used to determine global chemical activity descriptors for various metal cyanides. arxiv.orgnih.gov |
| NBO Analysis | - | Atomic Charges, Bond Orders | Reveals charge distribution and the nature of covalent and ionic bonding. |
Geometry optimization is a computational procedure to find the lowest energy structure of a molecule. For sodium hydrogen cyanamide, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. DFT calculations are well-suited for this purpose. psu.edu
The hydrogen cyanamide anion is expected to have a largely planar structure due to the sp² hybridization of the central carbon and nitrogen atoms. The interaction with the sodium cation can influence the geometry. The Na⁺ ion will likely coordinate with the nitrogen atoms, which are the sites of highest negative charge density. Conformational analysis involves exploring different spatial arrangements of the atoms. For a relatively small and rigid molecule like the [NCNH]⁻ anion, the number of conformers is limited. However, the position of the Na⁺ cation relative to the anion can lead to different coordination geometries, which can be investigated computationally to identify the most stable arrangement. Studies on related systems have shown that even simple metal cyanides like NaCN can adopt non-linear (T-shaped) structures in the gas phase. arxiv.org
Vibrational spectroscopy is a key experimental technique for identifying and characterizing molecules. Computational vibrational frequency analysis can predict the infrared and Raman spectra of a molecule, aiding in the interpretation of experimental data. These calculations are typically performed after a geometry optimization.
Harmonic Frequency Analysis: This is the most common type of frequency calculation and is based on the assumption that the potential energy surface around the equilibrium geometry is a quadratic function. This approximation treats the molecular vibrations as simple harmonic oscillators. For the parent molecule, cyanamide (NH₂CN), harmonic frequencies have been calculated using DFT (B3LYP/6-31G*). nist.gov These calculations can identify the characteristic vibrational modes, such as the N-H stretches, C≡N stretch, C-N stretch, and various bending modes.
| Mode Number | Symmetry | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|---|
| 1 | A' | 3537 | 3420 | NH₂ symmetric stretch |
| 7 | A" | 3630 | 3480 | NH₂ asymmetric stretch |
| 2 | A' | 2366 | 2270 | C≡N stretch |
| 3 | A' | 1663 | 1595 | NH₂ scissors |
| 4 | A' | 1098 | 1055 | C-N stretch |
| 8 | A" | 1211 | - | NH₂ rock |
| 5 | A' | 610 | 408 | NH₂ wag |
| 6 | A' | 486 | 487 | NCN bend |
| 9 | A" | 407 | 435 | NCN bend |
Anharmonic Frequency Analysis: Real molecular vibrations are not perfectly harmonic. Anharmonic calculations, which account for higher-order terms in the potential energy surface, provide more accurate vibrational frequencies that are closer to experimental values. researchgate.netiastate.edu Methods like Vibrational Second-Order Perturbation Theory (VPT2) can be used to compute anharmonic corrections. q-chem.com These calculations are more computationally demanding but are crucial for accurately predicting vibrational spectra, especially for modes involving hydrogen atoms (e.g., N-H stretch) and for understanding phenomena like overtones and combination bands. nih.gov
Molecular Dynamics Simulations of Interactions and Behavior
An MD simulation of this compound in water would involve placing the Na⁺ and [NCNH]⁻ ions in a simulation box filled with a large number of water molecules. The interactions between all particles are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. The simulation then solves Newton's equations of motion for this system, yielding trajectories for each atom.
From these trajectories, various properties can be analyzed:
Solvation Structure: The arrangement of water molecules around the Na⁺ and [NCNH]⁻ ions can be characterized by calculating radial distribution functions (RDFs). This would reveal the structure of the hydration shells, showing, for example, how many water molecules are in the first solvation shell of the sodium cation and how water molecules hydrogen-bond to the amino group and nitrile nitrogen of the anion.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the hydrogen cyanamide anion and surrounding water molecules, as well as between water molecules themselves, can be monitored over time. This provides insights into the dynamics of the solvent and its interaction with the solute. dovepress.com
Transport Properties: Properties such as the diffusion coefficients of the Na⁺ and [NCNH]⁻ ions can be calculated from their mean-squared displacement over time. This information is relevant to understanding how the compound moves and distributes in a solution.
MD simulations would be crucial for understanding how this compound interacts with its environment at a molecular level, providing a dynamic picture that complements the static view from quantum-chemical calculations.
Mechanistic Modeling of Reaction Pathways
Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. researchgate.net For this compound, this approach can be used to model important reaction pathways, such as its hydrolysis or dimerization.
A typical computational study of a reaction mechanism involves the following steps:
Identification of Reactants, Products, and Intermediates: The structures of all species involved in the reaction are optimized using a suitable quantum-chemical method.
Transition State (TS) Searching: A transition state is a saddle point on the potential energy surface that connects reactants and products. Various algorithms are used to locate the geometry of the TS.
Frequency Calculation: A harmonic frequency calculation is performed on the optimized structures. A true minimum (reactant, product, or intermediate) will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.
Calculation of Activation Energy: The activation energy (or Gibbs free energy of activation) is calculated as the energy difference between the transition state and the reactants. This value is critical for understanding the reaction rate.
For the hydrogen cyanamide anion, a key reaction to model would be its hydrolysis. This reaction is expected to proceed via nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbon atom of the nitrile group. Computational modeling could distinguish between different possible mechanisms and determine the rate-determining step. Similarly, the dimerization of cyanamide to form 2-cyanoguanidine is a well-known reaction, and computational modeling could elucidate the role of the sodium cation in catalyzing or influencing this process.
Structure-Activity Relationship (SAR) Derivations via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or toxicity. uni-bonn.de Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are widely used to develop these correlations. While specific QSAR studies for this compound are scarce, the principles can be understood from studies on related cyanide compounds. nih.gov
A computational SAR study typically involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity. For this compound, relevant descriptors could be derived from quantum-chemical calculations. arxiv.org
A study on the toxicity (LD₅₀) of various cyanides, including NaCN, employed global descriptors of chemical activity calculated using DFT. nih.gov These descriptors include:
IP (Ionization Potential): The energy required to remove an electron.
EA (Electron Affinity): The energy released when an electron is added.
μ (Chemical Potential): Related to the escaping tendency of electrons.
η (Molecular Hardness) and S (Softness): Measures of resistance to change in electron distribution.
ω (Electrophilicity Index): A measure of the ability of a molecule to accept electrons.
The study found that for the considered cyanides, the electron affinity (EA) and the electrophilicity index (ω) showed a correlation with toxicity. nih.gov Specifically, toxicity was observed to decrease with increasing EA and ω values. This type of computational approach could be applied to this compound and its derivatives to predict their potential biological activities and to guide the design of new compounds with desired properties.
| Descriptor | Symbol | Value (eV) |
|---|---|---|
| Ionization Potential | IP | 9.82 |
| Electron Affinity | EA | 0.72 |
| Chemical Potential | μ | -5.27 |
| Molecular Hardness | η | 9.10 |
| Electrophilicity Index | ω | 1.53 |
By calculating these and other descriptors (e.g., those related to molecular shape, size, and charge distribution) for this compound, it would be possible to build a QSAR model to predict its activity within a specific biological context.
Environmental Behavior and Biogeochemical Cycling
Environmental Fate and Transport Mechanisms
The environmental distribution of hydrogen cyanamide (B42294) is primarily governed by its physical and chemical properties. Key transport pathways include spray drift during application and subsequent runoff into aquatic systems. epa.gov While it is generally not persistent in soil or water, its mobility and the mechanisms of its transport are crucial for understanding its environmental behavior. epa.gov
Once in aquatic environments, hydrogen cyanamide's fate is influenced by several processes. Although it is volatile, it is not expected to partition significantly into the air from water surfaces, with spray drift at the time of application being the main route of atmospheric entry. epa.govherts.ac.uk
Transformation in water can be slow under certain conditions, potentially leading to persistence. herts.ac.uk Abiotic degradation processes such as hydrolysis and photolysis contribute to its transformation, but metabolic processes by aquatic organisms are typically much faster. epa.gov The degradates are primarily found in the flood water rather than sediment in anaerobic aquatic environments. epa.gov
In the terrestrial environment, hydrogen cyanamide is characterized by low persistence due to rapid degradation. nzkgi.org.nz Aerobic soil metabolism is the principal degradation pathway, with studies showing rapid breakdown. epa.gov
Hydrogen cyanamide and its degradation products are considered to have very high mobility in soil because they are miscible in water. epa.govnzkgi.org.nz However, the rapid rate of degradation and metabolism generally exceeds the rate of leaching, mitigating extensive movement through the soil profile under most environmental conditions. epa.gov Key degradation products in soil include dicyandiamide, urea (B33335), and ammonia (B1221849), which are common fertilizers, and carbon dioxide. epa.gov Mineralization to carbon dioxide can be a very significant sink, accounting for up to 94.6% of applied radioactivity after 14 days in one study. nzkgi.org.nz
Table 1: Aerobic Soil Degradation Half-Life of Cyanamide
| Soil Type | Organic Carbon (%) | pH | DT50 (days) | DT90 (days) | Kinetic Model |
|---|---|---|---|---|---|
| Sandy Loam | 0.93 | 6.8 | 0.58 | 1.94 | SFO |
| Loamy Sand | 2.19 | 5.6 | 0.90 | 2.99 | SFO |
Source: New Zealand Environmental Protection Agency. nzkgi.org.nz SFO: Single First-Order kinetics. DT50 and DT90 refer to the time required for 50% and 90% of the substance to dissipate, respectively.
Under anaerobic soil conditions, degradation is slower, with a reported half-life of 35 days in sandy loam soil. The primary degradate under these conditions was carbon dioxide, with minor products including dicyandiamide, guanylurea, guanidine, and urea. epa.gov
The primary entry of hydrogen cyanamide into the atmosphere is through spray drift during application. epa.gov Once in the atmosphere, the fate of the related compound hydrogen cyanide (HCN) is determined by its sources and sinks. Major sources of atmospheric HCN include biomass burning. copernicus.org The primary sinks are photochemical reactions and ocean uptake. copernicus.org The reduction in HCN concentration with increasing altitude in the middle stratosphere is mainly driven by reactions with the O(1D) radical, with a smaller contribution from reactions with the hydroxyl (OH) radical. copernicus.org
Degradation Pathways
The degradation of sodium hydrogen cyanamide in the environment proceeds through several abiotic pathways, primarily hydrolysis and photolysis. The rates of these processes are highly dependent on environmental conditions such as pH, temperature, and the presence of sunlight.
Hydrolysis is an abiotic degradation pathway for hydrogen cyanamide, though it can be very slow compared to biological degradation. epa.gov The rate of hydrolysis is sensitive to both pH and temperature. herts.ac.uk In dark control samples from a photolysis study, the calculated half-life for hydrolysis was 116 days at pH 5 and 139 days at pH 7 at approximately 25 °C. epa.gov Another assessment reported a much longer half-life of 2300 days at 20°C and pH 7, classifying it as very persistent in water under these specific conditions. herts.ac.uk
Studies on the broader class of cyanides show that at high temperatures (393–473 K) and alkaline pH, hydrolysis proceeds via two parallel pathways. One pathway leads to the formation of formate (B1220265) and ammonia, which is favored at higher temperatures. The other pathway results in carbon dioxide, nitrogen, and hydrogen, and is favored at lower temperatures. nih.gov
Table 2: Hydrolysis Half-Life of Hydrogen Cyanamide in Dark Conditions
| pH | Temperature (°C) | Half-Life (days) |
|---|---|---|
| 5 | ~25 | 116 |
| 7 | ~25 | 139 |
| 7 | 20 | 2300 |
Source: U.S. Environmental Protection Agency epa.gov, AERU - University of Hertfordshire herts.ac.uk
Photolysis, or degradation by light, is another significant abiotic pathway for hydrogen cyanamide in aqueous environments. In studies where aqueous solutions were continuously irradiated with an artificial light source at 25°C, hydrogen cyanamide photodegraded with a half-life of 29 days at pH 5 and 39 days at pH 7. epa.gov The only degradation product detected in this study was urea, which accounted for 12.2% of the initial concentration after 30 days. epa.govnzkgi.org.nz
Table 3: Aqueous Photolysis Half-Life of Hydrogen Cyanamide
| pH | Temperature (°C) | Half-Life (days) | Major Degradate |
|---|---|---|---|
| 5 | ~25 | 29 | Urea |
| 7 | ~25 | 39 | Urea |
Source: U.S. Environmental Protection Agency. epa.gov
Interactions with Environmental Matrices
The fate and transport of this compound in the environment are significantly influenced by its interactions with solid matrices such as soils and sediments. Adsorption to mineral surfaces is a key process that can control its mobility and bioavailability.
Montmorillonite (B579905), a type of swelling clay mineral with a high surface area, has been studied for its capacity to adsorb cyanide species. cambridge.orgcambridge.orgresearchgate.net While direct studies on this compound are limited, research on the closely related hydrogen cyanide (HCN) provides significant insights into the adsorption process. The adsorption of HCN onto sodium montmorillonite is highly dependent on pH. cambridge.orgcambridge.org
Experimental results indicate that the adsorption mechanism is likely chemisorption, a process involving the formation of chemical bonds. cambridge.orgcambridge.org This is supported by the observation that montmorillonite changes color from yellowish to bluish-green upon contact with a cyanide solution, suggesting a reaction between the cyanide ion and iron (Fe³⁺) present in the clay structure to form blue complexes. cambridge.orgcambridge.org
The structure of montmorillonite, which consists of layers, plays a crucial role in the adsorption process. Studies have shown that the adsorption of HCN predominantly occurs in the interlamellar channels of the clay mineral. cambridge.org This three-dimensional channeling structure effectively accumulates the cyanide molecules, hindering their release or desorption. cambridge.orgresearchgate.net
The pH of the surrounding solution is a critical factor regulating the extent of adsorption. As the medium becomes more acidic, the adsorption of HCN by the clay increases significantly. cambridge.org
| pH Value | Adsorption of HCN (%) | Source |
|---|---|---|
| 2.0 | ~100% | cambridge.org |
| 4.0 | ~60% | researchgate.net |
| 6.0 | ~40% | researchgate.net |
| 8.0 | ~20% | researchgate.net |
| 10.0 | ~0% | researchgate.net |
This strong pH dependence highlights the importance of environmental conditions in controlling the sequestration of cyanide compounds by mineral surfaces. The adsorption process on minerals like montmorillonite can act as a natural attenuation mechanism, reducing the concentration of mobile cyanide in water systems.
Q & A
Basic: How do varying concentrations of sodium hydrogen cyanamide affect bud break uniformity in perennial crops, and what methodological considerations are critical in experimental design?
Answer:
Experimental design should include dose-response studies with concentrations ranging from 0.5% to 3.5% (w/v) to assess bud break efficiency, as demonstrated in grapevine (Vitis vinifera) and pear (Pyrus communis) trials . Key steps:
- Dosage Gradients : Test concentrations (e.g., 0%, 1.25%, 2.5%, 3.5%) with a minimum of four replicates per treatment.
- Timing : Apply during dormancy, 30–45 days before expected bud break, to synchronize physiological responses .
- Evaluation Metrics : Measure bud burst percentage, shoot length, and time to 25% flowering at intervals (e.g., 15, 22, 29 days post-application) .
- Statistical Analysis : Use ANOVA and polynomial regression to model dose-response relationships, noting that excessive concentrations (>2.5%) may inhibit sprouting in some cultivars .
Basic: What statistical approaches are recommended for comparing this compound with alternative sprouting agents (e.g., copper sulfate, garlic oil)?
Answer:
Comparative studies should employ randomized block designs with controls and alternative treatments (e.g., 40 ml/L hydrogen peroxide, 3% garlic oil). Methodological steps include:
- Treatment Groups : Include positive controls (e.g., 1.5% hydrogen cyanamide + 3% oil) and alternatives (e.g., copper sulfate, zinc sulfate) .
- Data Collection : Quantify bud burst %, yield, and biochemical markers (e.g., T.S.S/acid ratio, anthocyanin content) across multiple growing seasons to account for environmental variability .
- Analysis : Apply Tukey’s HSD post-hoc tests after ANOVA to identify significant differences (p<0.05). For non-parametric data, use Kruskal-Wallis tests .
Advanced: What mechanisms underlie the toxicological effects of this compound exposure in mammalian systems, and how can researchers mitigate these risks?
Answer:
Hydrogen cyanamide inhibits aldehyde dehydrogenase (ALDH), leading to acetaldehyde accumulation upon ethanol co-exposure, causing disulfiram-like reactions (flushing, hypotension) . Key considerations:
- Mechanistic Studies : Use in vitro models (e.g., rat hepatocytes) to quantify ALDH inhibition via spectrophotometric assays measuring NADH oxidation .
- Risk Mitigation : Implement PPE protocols (gloves, respirators) and enforce alcohol abstinence 24 hours pre/post-handling. Monitor workers for dermal/ocular irritation .
- Toxicokinetics : Analyze urinary cyanamide metabolites via LC-MS to assess exposure levels in field studies .
Advanced: How does this compound influence carbohydrate metabolism during dormancy release, and what analytical techniques are employed?
Answer:
Hydrogen cyanamide accelerates starch-to-sugar conversion in dormant buds, enhancing energy availability for sprouting. Methodologies include:
- Carbohydrate Profiling : Extract buds/bark tissues and quantify soluble sugars (e.g., glucose, fructose) via HPLC, and starch via enzymatic hydrolysis followed by spectrophotometry .
- Enzyme Assays : Measure α-amylase and invertase activity using colorimetric kits (e.g., DNSA method for reducing sugars) .
- Physiological Correlation : Link carbohydrate dynamics to bud break timing using regression models, noting that 1.5% hydrogen cyanamide increases soluble sugars by 30–40% in pear cultivars .
Advanced: How should regulatory reassessments (e.g., EPA) inform the design of agricultural studies using this compound?
Answer:
Post-reassessment protocols must integrate updated exposure limits and ecological monitoring:
- Compliance Metrics : Adhere to EPA’s "negligible risk" thresholds (RQ <1.0) by modeling worker exposure using air sampling data (e.g., μg/m³) during application .
- Ecological Monitoring : Track soil cyanamide residues via GC-MS pre/post-application to assess biodegradation rates and non-target organism impacts .
- Documentation : Include regulatory audit trails in methodologies, detailing application dates, concentrations, and PPE compliance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
